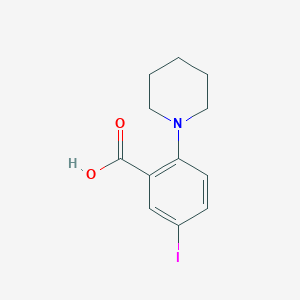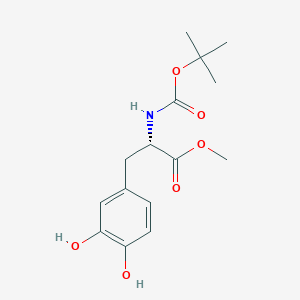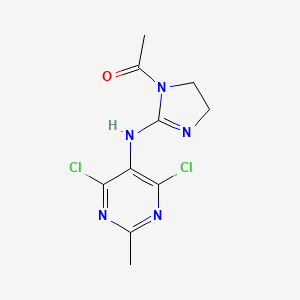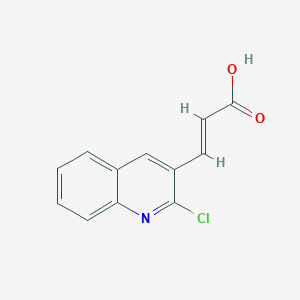
N-(piperidin-4-yl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-4-yl)propanamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals .
Mechanism of Action
Target of Action
N-(Piperidin-4-yl)propanamide hydrochloride is a compound used for proteomics research Similar compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .
Mode of Action
It’s known that similar compounds interact with their targets to induce changes at the molecular level . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to activate hypoxia-inducible factor 1 pathways . These pathways play a crucial role in cellular response to hypoxia.
Pharmacokinetics
It’s known that similar compounds, such as new fentanyl analogs, generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Similar compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
It’s known that the compound is insoluble in water , which could influence its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-yl)propanamide hydrochloride is part of the N-(piperidin-4-yl)benzamide derivative series, which have shown significant inhibitory bioactivity in HepG2 cells . These compounds interact with various enzymes and proteins, inducing the expression of hypoxia-inducible factor 1α (HIF-1α) protein and downstream target gene p21 .
Cellular Effects
This compound influences cell function by upregulating the expression of cleaved caspase-3, promoting tumor cell apoptosis . It also impacts cell signaling pathways and gene expression, particularly in hypoxic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It induces the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3, promoting apoptosis .
Temporal Effects in Laboratory Settings
Preliminary in vitro studies have indicated that compounds in the N-(piperidin-4-yl)benzamide derivative series, including this compound, show significant inhibitory bioactivity .
Metabolic Pathways
It is known that this compound interacts with various enzymes and proteins, influencing their activity .
Preparation Methods
The synthesis of N-(piperidin-4-yl)propanamide hydrochloride involves several steps, typically starting with the preparation of piperidine derivatives. One common method involves the hydrogenation of pyridine derivatives to form piperidine, followed by functionalization to introduce the propanamide group . Industrial production methods often utilize multicomponent reactions and cyclization processes to achieve high yields and selectivity .
Chemical Reactions Analysis
N-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-4-yl)propanamide oxides, while reduction can produce N-(piperidin-4-yl)propanamine .
Scientific Research Applications
N-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(piperidin-4-yl)propanamide hydrochloride can be compared with other piperidine derivatives, such as:
N-phenyl-N-(4-piperidinyl)propanamide: This compound has a similar structure but includes a phenyl group, which can alter its chemical properties and biological activity.
N-(1-phenethyl-4-piperidyl)propanamide: This derivative includes a phenethyl group, which can enhance its potency and selectivity in certain applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-piperidin-4-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBGTYXABSUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)
![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)
![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxy-3-methoxy-2-methylpropyl)ethanediamide](/img/structure/B2745445.png)
![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)


![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2745455.png)

